Hydrochinonsulfonamide

Description

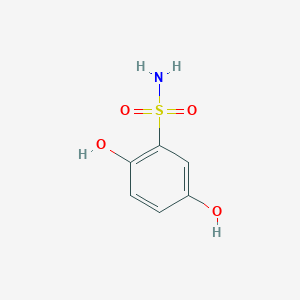

Hydrochinonsulfonamide (C₆H₆O₃NS, IUPAC name: 4-hydroxybenzenesulfonamide) is an aromatic sulfonamide derivative characterized by a hydroxyl (-OH) group at the para position and a sulfonamide (-SO₂NH₂) group at the ortho position of the benzene ring. This compound exhibits dual functionality, combining the redox activity of hydroquinone with the sulfonamide group’s capacity for hydrogen bonding and metal coordination. It is primarily utilized in pharmaceutical synthesis, catalysis, and as a precursor for functionalized ligands in transition metal complexes .

Properties

Molecular Formula |

C6H7NO4S |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2,5-dihydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H7NO4S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,8-9H,(H2,7,10,11) |

InChI Key |

YGJRNQHJOGKRFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation via Reaction of Hydroquinone Derivatives with Sulfonyl Chlorides

This classical approach involves the nucleophilic substitution of sulfonyl chloride derivatives by the amine group on hydroquinone or its derivatives, forming the sulfonamide bond. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Reaction conditions: Equimolar amounts of hydroquinone amine derivatives and sulfonyl chloride.

- Yields: Moderate to good (50–62% reported for related benzenesulfonamide derivatives).

- Characterization: Products are confirmed by IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis.

This method is well-documented for related compounds such as 1H-1,2,4-triazol-3-yl benzenesulfonamides, which share structural similarities with hydrochinonsulfonamide.

High-Temperature, High-Pressure Reaction with Hydrazine Hydrate

A patented industrial approach for preparing sulfonamide derivatives involves reacting p-chloro benzenesulfonamide with hydrazine hydrate under high temperature (120–125 °C) and pressure (0.8–1.2 MPa). This method achieves high yield and purity, suitable for scale-up.

- Molar ratio: p-chloro benzenesulfonamide to hydrazine hydrate ranges from 1:8 to 1:15, with an optimal ratio around 1:10.

- Hydrazine hydrate concentration: 50–80 wt%.

- Reaction time: Until p-chloro benzenesulfonamide content drops below 0.1%.

- Product isolation: Cooling crystallization, filtration, and acidification to obtain the sulfonamide hydrochloride salt.

- Yields: Up to 97.5% with purity >98.5%.

- Advantages: Low production cost, simple equipment, and industrial scalability.

This method is exemplified in the preparation of 4-hydrazinobenzene-1-sulfonamide hydrochloride, a close analog of this compound, indicating its applicability.

| Parameter | Embodiment 1 (Optimal) | Embodiment 2 | Embodiment 3 | Comparative Example 1 | Comparative Example 2 | Comparative Example 3 |

|---|---|---|---|---|---|---|

| Hydrazine hydrate (wt%) | 80 | 80 | 80 | 80 | 80 | 80 |

| Hydrazine hydrate amount (kg) | 62.5 | 50.0 | 75.0 | 62.5 | 12.5 | 12.5 |

| Reaction pressure (MPa) | 1.0 | 0.8 | 1.2 | Atmospheric | 1.0 | Atmospheric |

| Product weight (kg) | 21.8 | 20.9 | 21.3 | 18.9 | 18.4 | 14.8 |

| Reaction yield (%) | 97.5 | 93.5 | 95.3 | 84.6 | 82.3 | 66.2 |

| Product purity (%) | 98.7 | 98.5 | 98.2 | 94.7 | 95.2 | 90.4 |

Table 1: Reaction conditions and outcomes for sulfonamide hydrochloride synthesis under varying parameters.

Electrochemical Synthesis of Sulfonamide Derivatives

A novel electrochemical method has been reported for synthesizing sulfonamide derivatives, including halo-N-hydroxysulfonamides, which are structurally related to this compound. This one-pot process involves:

- Electrochemical generation of reactive intermediates (hydroxyimino-cyclohexa-dien-ylidene haloniums) from halonitroarenes.

- Reaction with arylsulfinic acids in an undivided electrochemical cell with carbon electrodes.

- Advantages include mild conditions, broad substrate scope, and avoidance of toxic aromatic amines.

While this method is innovative and environmentally friendly, it is less established for this compound specifically but represents a promising future route.

Analytical and Characterization Techniques

The products from these preparation methods are typically characterized by:

- Infrared Spectroscopy (IR): To confirm sulfonamide bond formation.

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and sometimes ^19F NMR for structural elucidation.

- Mass Spectrometry (MS): To determine molecular weight and purity.

- Elemental Analysis: To confirm elemental composition.

- High-Performance Liquid Chromatography (HPLC): For purity assessment.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonamide formation | Room temp., organic solvents, moderate yield | Simple, well-established | Moderate yields, solvent use |

| High-temp, high-pressure hydrazine | Elevated temp/pressure, high yield/purity | Industrial scale, cost-effective | Requires pressure equipment |

| Electrochemical synthesis | One-pot, mild conditions, novel intermediates | Green chemistry, broad scope | Less established for this compound |

Chemical Reactions Analysis

Types of Reactions

Hydrochinonsulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrochinonsulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrochinonsulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Research Findings and Limitations

- This compound in Catalysis: Studies demonstrate its efficacy in stabilizing Pd(0) complexes for Suzuki-Miyaura couplings, achieving >90% yield under mild conditions . However, its redox sensitivity requires inert atmospheres, limiting industrial scalability.

- Toxicity Profile: Unlike sulfadiazine (risk of crystalluria), this compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but lacks full toxicological validation for human use .

- Structural Limitations : The absence of a naphthalene backbone reduces its fluorescence intensity compared to 4-hydroxy-2-naphthalenesulfonamide, restricting its use in optical applications .

Q & A

Basic: How should researchers design experiments to investigate the chemical stability of Hydrochinonsulfonamide under varying physiological conditions?

Methodological Answer:

Experimental design must include controlled variables (e.g., pH, temperature, ionic strength) and replicate trials to assess stability. Use buffer systems mimicking physiological conditions (e.g., phosphate-buffered saline at pH 7.4) and employ high-performance liquid chromatography (HPLC) for quantitative analysis. Include negative controls (e.g., solvent-only samples) and validate results via mass spectrometry for degradation product identification. Ensure reproducibility by documenting protocols in line with ICH guidelines for pharmaceutical testing .

Basic: What methodological considerations are critical when collecting spectroscopic data for this compound?

Methodological Answer:

Calibrate instruments (e.g., UV-Vis, NMR) using certified reference standards. For time-resolved studies, synchronize data acquisition with environmental changes (e.g., oxygen levels). Use triplicate measurements to account for instrument variability, and apply baseline correction algorithms to raw data. Report signal-to-noise ratios and detection limits, adhering to journal-specific formatting for spectral figures .

Advanced: How should researchers address contradictory findings in this compound’s pharmacokinetic profiles across different in vitro models?

Methodological Answer:

Conduct a meta-analysis of experimental conditions (e.g., cell membrane permeability assays vs. immobilized artificial membrane chromatography). Evaluate confounding variables such as protein binding rates or metabolic enzyme activity. Use multivariate regression to isolate factors contributing to discrepancies. Cross-validate results with in silico absorption-distribution-metabolism-excretion (ADME) models, and publish negative findings to avoid publication bias .

Advanced: What advanced analytical techniques are recommended for elucidating the degradation pathways of this compound?

Methodological Answer:

Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeling to track degradation intermediates. Employ density functional theory (DFT) calculations to predict reactive sites susceptible to hydrolysis or oxidation. Validate pathways using kinetic isotope effects and Arrhenius plots for activation energy determination. Present hierarchical clustering of degradation products in heatmaps to visualize dominant pathways .

Basic: What ethical guidelines must be followed when conducting cytotoxicity studies of this compound using human cell lines?

Methodological Answer:

Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., ATCC-certified lines). Document informed consent if using primary cells. Include viability controls (e.g., untreated cells and positive controls like cisplatin). Report cell passage numbers and mycoplasma testing results. Follow OECD Guidelines 129 for in vitro toxicity testing to ensure data comparability .

Advanced: How can researchers ensure the reproducibility of this compound’s reported bioactivity in independent laboratories?

Methodological Answer:

Publish raw datasets and analytical codes in open-access repositories (e.g., Zenodo). Standardize assay conditions using certified reference materials (e.g., NIST standards). Conduct interlaboratory studies with blinded samples and predefined success criteria (e.g., ±15% IC50 variability). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm mechanism-specific activity .

Basic: What strategies should be employed to identify knowledge gaps in existing literature on this compound’s mechanism of action?

Methodological Answer:

Perform systematic reviews using PRISMA guidelines, querying PubMed, Scopus, and EMBASE with Boolean terms (e.g., "this compound AND (kinase inhibition OR receptor binding)"). Annotate findings in evidence tables, highlighting conflicting results or understudied pathways (e.g., off-target effects on cytochrome P450 enzymes). Prioritize gaps using metrics like citation density and recency .

Advanced: What integrative approaches combine computational modeling and experimental validation to study this compound’s receptor binding affinity?

Methodological Answer:

Use molecular dynamics (MD) simulations to predict binding poses, followed by surface plasmon resonance (SPR) for kinetic validation (ka/kd rates). Apply free-energy perturbation (FEP) calculations to quantify binding thermodynamics. Cross-reference results with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Visualize data using PyMOL for structural insights and publish trajectory files for peer validation .

Basic: Which statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer:

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Use the F-test to compare curve fits between experimental groups. For small sample sizes, employ bootstrap resampling to estimate confidence intervals. Report goodness-of-fit metrics (R², RMSE) and avoid dichotomizing continuous data (e.g., "effective vs. ineffective") .

Advanced: How should researchers design mechanistic studies to differentiate between this compound’s primary pharmacological effects and off-target interactions?

Methodological Answer:

Implement CRISPR-Cas9 knockout models to silence putative target genes. Use activity-based protein profiling (ABPP) with clickable probes to map drug-protein interactions. Validate specificity via competitive binding assays with known inhibitors. Integrate transcriptomic data (RNA-seq) to identify downstream pathways unaffected by off-target knockdowns. Disclose all raw proteomic datasets in PRIDE repositories for transparency .

Tables for Reference

Table 1: Key Methodological Standards for this compound Research

Table 2: Common Pitfalls in this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.